Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate

Description

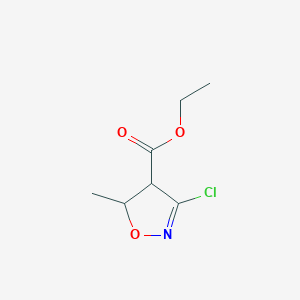

Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate (molecular formula: C₇H₁₀ClNO₃, molecular weight: 239.27 g/mol) is a heterocyclic compound featuring a partially saturated 1,2-oxazole ring system. Key structural attributes include:

- A chloro substituent at position 2.

- A methyl group at position 4.

- An ethyl carboxylate moiety at position 4.

Its dihydro-oxazole core provides rigidity and stereochemical diversity, which can influence biological activity.

Properties

IUPAC Name |

ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3/c1-3-11-7(10)5-4(2)12-9-6(5)8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAVUYLEOCSCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(ON=C1Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201138-38-7 | |

| Record name | ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpropanoic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require refluxing the mixture to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution: Products include various substituted oxazole derivatives.

Oxidation: Products may include oxazole N-oxides or other oxidized forms.

Reduction: Products include reduced oxazole derivatives with altered functional groups.

Scientific Research Applications

Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related derivatives:

Key Observations:

Substituent Effects :

- The chloro group in the target compound may enhance electrophilic reactivity compared to methyl or acetyl substituents in analogs.

- Bulkier substituents (e.g., brominated anthracenyl in MC219/MC221) increase molecular weight significantly but reduce synthetic efficiency (MC221: 63% yield vs. MC219: 92% yield).

Thermal Stability :

- Thiadiazole derivatives (e.g., 11c) exhibit higher melting points (~190°C) compared to oxazole analogs, likely due to increased aromaticity and intermolecular interactions.

Synthetic Complexity :

Functional and Application-Based Differences

- Antitumor Activity : MC219 and MC221 demonstrate the role of halogenated aromatic systems in enhancing bioactivity, suggesting that the target compound’s chloro substituent could be optimized for similar applications.

- Safety Profile : Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate has documented safety data (GHS), whereas the target compound’s toxicological profile remains uncharacterized.

- Versatility : The target compound’s simpler structure (vs. MC219/MC221) may offer advantages in solubility and derivatization for lead optimization.

Biological Activity

Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate (CAS: 201138-38-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H10ClNO3 |

| Molecular Weight | 177.62 g/mol |

| CAS Number | 201138-38-7 |

| Structure | Chemical Structure |

| LogP | 0.50048 |

| PSA | 45.38 |

Antitumor Activity

Research indicates that ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate exhibits notable antitumor activity . In vitro studies have demonstrated that compounds with similar oxazole structures can inhibit the proliferation of various cancer cell lines. For instance:

- Cytotoxicity Studies : The compound showed cytotoxic effects against human leukemia cell lines with IC50 values in the low micromolar range.

- Mechanisms of Action : The proposed mechanisms include induction of apoptosis and cell cycle arrest, which are common pathways exploited by anticancer agents.

Other Biological Activities

In addition to its antitumor properties, ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate has been associated with other biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

- Anti-inflammatory Properties : Some derivatives of oxazole compounds have shown promise in reducing inflammation in animal models.

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate and related compounds:

Study on Anticancer Effects

A study published in Nature highlighted the efficacy of oxazole derivatives in cancer treatment. The findings indicated that certain modifications to the oxazole ring could enhance antiproliferative activity against cancer cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl Derivative A | MCF-7 (Breast Cancer) | 0.76 |

| Ethyl Derivative B | U937 (Leukemia) | 0.11 |

These results suggest that structural modifications can significantly impact the biological activity of oxazole derivatives.

Mechanistic Insights

Molecular docking studies have provided insights into the interactions between ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate and target proteins involved in cancer pathways. The binding affinity and interaction patterns suggest that this compound may act as a competitive inhibitor for specific enzymes involved in tumor growth.

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate may pose risks if ingested or improperly handled:

- Harmful Effects : It is classified as harmful if swallowed and may cause skin and eye irritation.

- Respiratory Irritation : Inhalation may lead to respiratory issues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclization reactions using precursors like ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate. For example, Bredereck reagent (tert-butoxybis(dimethylamino)methane) is employed under mild heating (50°C for 2 hours) to facilitate enamine formation, followed by recrystallization from ethanol to purify the product . Key parameters affecting yield include temperature control, stoichiometric ratios of reagents, and solvent selection. Hexane is often used to precipitate impurities during cooling.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Nuclear Magnetic Resonance (NMR) for structural elucidation of the oxazole ring and substituents, Infrared (IR) spectroscopy for functional group analysis (e.g., ester carbonyl stretching at ~1700 cm⁻¹), and Mass Spectrometry (MS) for molecular weight confirmation.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D structure. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 11.5494 Å, b = 12.474 Å, c = 13.0430 Å, and angles α = 102.37°, β = 105.50°, γ = 109.00° . Refinement using SHELXL (part of the SHELX suite) ensures high accuracy in bond length and angle determination . ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How does hydrogen bonding and π-interactions influence the crystal packing of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s rules) reveals directional C–H···O hydrogen bonds and π–π stacking between aromatic/oxazole rings, stabilizing the crystal lattice. For example, C–H···O interactions (2.5–2.8 Å) and π–π distances (~3.6 Å) are observed in related oxazole derivatives . These interactions can be mapped using Mercury software and validated via Hirshfeld surface analysis.

Q. What mechanistic insights exist for the [3+2] cycloaddition reactions involving this compound?

- Methodological Answer : The compound’s enamine intermediate (formed via Bredereck reagent) participates in [3+2] cycloadditions with azides or hydroxamoyl chlorides. Density Functional Theory (DFT) studies suggest a concerted mechanism with low activation energy (~20 kcal/mol) for oxazole ring formation. Transition-state analysis using Gaussian or ORCA software can further elucidate regioselectivity .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations assess binding affinity to biological targets like enzymes. For example, the chloro and methyl substituents may enhance hydrophobic interactions with protein active sites. Additionally, time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra for photochemical studies .

Q. How should researchers address contradictions in reported crystallographic data or synthetic yields?

- Methodological Answer : Discrepancies in unit cell parameters or yields may arise from polymorphic variations or impurities. Cross-validate data using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.